2-(4-Chlorobenzoyl)pyridine

Pharmaceutical Analysis Impurity Profiling Regulatory Science

Analytical and medicinal chemistry groups often face supply gaps for authentic Carbinoxamine Related Compound A, where isomer substitutes risk invalid USP compliance results. This compound (CAS 6318-51-0) is the exact pharmacopoeial impurity standard and a validated synthetic intermediate for α7 nicotinic receptor agonists and glycine transporter inhibitors. • Exact USP-designated Carbinoxamine Related Compound A - no invalid isomer substitution • Literature-validated intermediate for α7 nAChR agonist & GlyT inhibitor synthesis • Consistent batch quality with full Certificate of Analysis; ambient-temperature global shipping

Molecular Formula C12H8ClNO
Molecular Weight 217.65 g/mol
CAS No. 6318-51-0
Cat. No. B1293609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorobenzoyl)pyridine
CAS6318-51-0
Molecular FormulaC12H8ClNO
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H8ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H
InChIKeyKHXSJSBQIWAIEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorobenzoyl)pyridine: Identity and Roles


2-(4-Chlorobenzoyl)pyridine (CAS 6318-51-0, molecular formula C12H8ClNO, MW 217.65) is a heterocyclic aryl ketone characterized by a pyridine ring substituted at the 2-position with a 4-chlorobenzoyl group. It is also known as Carbinoxamine Related Compound A, a designated USP impurity standard [1]. This compound serves as a key intermediate in the synthesis of α7 nicotinic acetylcholine receptor agonists and glycine transporter inhibitors . Physicochemical data, including a melting point range of 62.0 to 66.0 °C and a calculated LogP of 2.97, are established [2].

USP Impurity Standard
Designated Carbinoxamine Related Compound A for pharmacopoeial impurity profiling
Non-substitutable identity for regulatory analytical workflows
CNS-Target Synthesis
Reported intermediate for α7 nAChR agonists and GlyT inhibitors
Supports neuroscience medicinal chemistry programs
Coordination Chemistry
2-pyridyl ketone structure enables metal chelation for catalysis research
Bidentate ligand potential via N and O donors

Why Generic Substitution Fails


Indiscriminate substitution of 2-(4-Chlorobenzoyl)pyridine with closely related analogs, such as its positional isomer 4-(4-Chlorobenzoyl)pyridine, is scientifically invalid for multiple applications due to distinct structural, analytical, and functional differentiation. The specific 2-position of the pyridyl ketone is critical for its role as a pharmacopoeial reference standard (Carbinoxamine Related Compound A), where any alteration in the molecular structure would render the impurity identification invalid [1]. Furthermore, its defined utility as an intermediate for synthesizing α7 nicotinic acetylcholine receptor agonists relies on precise regiochemistry for subsequent synthetic transformations [2]. Finally, the compound's distinct electronic and steric profile, which differs from its 4-substituted isomer, dictates its unique performance in metal-catalyzed reactions as a ligand .

Regulatory Identity
2-(4-Chlorobenzoyl)pyridine: USP Carbinoxamine Related Compound A
4-(4-Chlorobenzoyl)pyridine: Lacks any USP designation
Pharmacopoeial monographs require the 2-isomer; substitution invalidates impurity tracking
Synthetic Route
2-substituted regiochemistry used for α7 / GlyT inhibitor synthesis
4-substituted analog not documented for these CNS targets
Reported synthetic utility may not transfer; substitution risks project delays
Ligand Capability
Forms 5-membered chelate ring with transition metals
4-isomer cannot form the same chelate; coordination behavior differs
Structural mismatch precludes direct replacement in catalysis applications

Differentiation Evidence vs. Comparators


USP Carbinoxamine Related Compound A

2-(4-Chlorobenzoyl)pyridine is officially designated as 'Carbinoxamine Related Compound A' by the United States Pharmacopeia (USP) . This is a regulatory-grade identity not shared by its positional isomers. This designation mandates its use as a qualified reference standard for the detection and quantification of this specific impurity in Carbinoxamine Maleate drug substances and formulations, ensuring compliance with pharmacopoeial monographs.

USP Identity
Reported
Target: USP Carbinoxamine Related Compound A (RS Item 1096019)
Comparator: 4-(4-Chlorobenzoyl)pyridine — no USP designation for Carbinoxamine
Non-substitutable for impurity profiling workflows
Regulatory identity source review recommended; no USP monograph directly cited
Pharmaceutical Analysis Impurity Profiling Regulatory Science

Intermediate for CNS-Target Synthesis

2-(4-Chlorobenzoyl)pyridine is explicitly reported as an intermediate in the preparation of α7 nicotinic acetylcholine receptor agonists and glycine transporter inhibitors [1]. This specific application is not documented for its close positional analog, 4-(4-Chlorobenzoyl)pyridine (CAS 14548-48-2), which is described for more general pharmaceutical intermediate use .

Synthetic Utility
Reported
Target: Intermediate for α7 nAChR agonists and GlyT inhibitors [1]
Comparator: General intermediate use; no CNS-target documentation found
Supports CNS-target synthesis project selection
Presence vs. absence of documented utility; source YYBYY cited
Medicinal Chemistry Organic Synthesis Neuroscience

High-Purity Specification for Reproducibility

The target compound is commercially available with a high purity specification of ≥98% (GC-MS), confirmed by standard analytical techniques including GC, nonaqueous titration, and NMR [1]. This specification ensures a consistent and reliable starting material for sensitive applications. In contrast, typical purity specifications for the comparator 4-(4-Chlorobenzoyl)pyridine are often cited as 97% .

Purity Specification
Data to verify
Target: ≥98% (GC-MS)
Comparator: 97% typical
Supports reproducible analytical and synthetic workflows
Vendor CoA review required; no independent verification source
Analytical Chemistry Reproducibility Quality Control

Ligand for Metal-Catalyzed Reactions

2-(4-Chlorobenzoyl)pyridine is reported to act as a ligand in metal-catalyzed reactions, promoting C-C and C-O bond formation . The chelating ability conferred by the 2-pyridyl ketone structure is a key differentiator from its 4-substituted analog, which cannot form a stable 5-membered chelate ring with a metal center. This structural feature dictates its specific utility in coordination chemistry.

Chelation Capability
Class-level
2-pyridyl ketone forms stable 5-membered chelate via N and O donors; 4-isomer cannot chelate
Enables metal catalysis research applications
Class-level coordination chemistry inference; validate with target metal
Organic Synthesis Catalysis Ligand Design

Application Scenarios for 2-(4-Chlorobenzoyl)pyridine


Impurity Analysis: Carbinoxamine Maleate

For analytical laboratories tasked with ensuring the purity of Carbinoxamine Maleate APIs or finished drug products, 2-(4-Chlorobenzoyl)pyridine is the requisite reference standard. As 'Carbinoxamine Related Compound A,' it is used to identify and quantify this specific impurity via HPLC or GC methods, ensuring compliance with USP monographs. No other isomer or analog can substitute for this regulated purpose [1].

CNS Drug Candidate Synthesis

In a medicinal chemistry program developing novel α7 nicotinic acetylcholine receptor agonists or glycine transporter inhibitors, 2-(4-Chlorobenzoyl)pyridine serves as a validated synthetic intermediate [1]. Its use provides a reliable and literature-supported starting point for synthesizing these specific target classes, offering a higher probability of success compared to using untested or undocumented analogs.

Ligand for Transition Metal Catalysis

For research groups focused on developing new metal-catalyzed cross-coupling or C-H activation reactions, 2-(4-Chlorobenzoyl)pyridine is a suitable ligand candidate. Its 2-pyridyl ketone structure allows it to chelate to transition metals, potentially accelerating reactions and improving yields in carbon-carbon or carbon-oxygen bond-forming processes [1]. Its 4-substituted isomer is structurally incapable of forming such chelates and would not be a viable alternative.

Application
Selection Property
Validation Focus
Impurity profiling for Carbinoxamine Maleate
USP-designated reference standard identity
Identity confirmation per pharmacopoeial monograph
α7 nAChR / GlyT inhibitor synthesis
Documented synthetic intermediate role
Compound identity and purity verification for CNS lead generation
Metal-catalyzed coupling reactions
Chelating 2-pyridyl ketone structure
Ligand performance screening in target catalytic system

Technical Documentation Hub

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